molecular formula C14H12BFO4 B6336943 4-Benzyloxycarbonyl-2-fluorobenzeneboronic acid, 97% CAS No. 2096336-07-9

4-Benzyloxycarbonyl-2-fluorobenzeneboronic acid, 97%

Cat. No. B6336943
CAS RN: 2096336-07-9
M. Wt: 274.05 g/mol
InChI Key: DOERPIDBVIPDOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes and in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .


Chemical Reactions Analysis

As mentioned earlier, this compound is used in various chemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It also plays a role in the preparation of phenylboronic catechol esters and in the diastereoselective synthesis of trisubstituted allylic alcohols .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in catalytic protodeboronation . This process involves the removal of a boron group from an organic compound. Protodeboronation of pinacol boronic esters, for example, has been reported to utilize a radical approach .

Anti-Markovnikov Hydromethylation

Paired with a Matteson–CH2–homologation, the compound can be used for formal anti-Markovnikov alkene hydromethylation . This is a valuable but underexplored transformation .

Synthesis of Complex Molecules

The compound can be used in the synthesis of complex molecules . For instance, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Functional Group Transformations

The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Borylation Approaches

To access the B-building blocks, various borylation approaches have been developed over the years . The compound can be used in these approaches, including the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BFO4/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOERPIDBVIPDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857188
Record name {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxycarbonyl-2-fluorobenzeneboronic acid

CAS RN

874290-59-2
Record name {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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